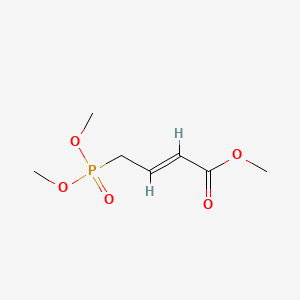
Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate is a chemical compound with the CAS Number: 1379312-86-3. Its molecular weight is 259.1 . The IUPAC name for this compound is ethyl (3-amino-5-bromo-2-pyridinyl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrN2O2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4,11H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.1 .Mécanisme D'action
The mechanism of action of ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and proteins that are essential for bacterial and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the prevention and treatment of cancer. Additionally, it has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues and organs.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. Additionally, it has a long shelf life and can be stored for extended periods without significant degradation. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and facilities for its handling and storage.
Orientations Futures
There are several future directions for the research and development of ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate. One potential application of this compound is in the development of new antimicrobial agents that can combat the growing problem of antibiotic resistance. Additionally, this compound has potential applications in the treatment of cancer and other diseases that involve abnormal cell growth. Further research is needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets for its use.
Méthodes De Synthèse
Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate can be synthesized through a multistep process that involves the reaction of 3-amino-5-bromo-2-pyridine with ethyl chloroacetate. The reaction is catalyzed by a base such as potassium carbonate, and the product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate has been extensively studied for its potential applications in scientific research. This compound has been shown to have antimicrobial properties and can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to have antitumor activity and can inhibit the proliferation of cancer cells in vitro.
Propriétés
IUPAC Name |
ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOWBXRYWIYOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2620156.png)

![rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans](/img/structure/B2620160.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2620164.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2620167.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2620172.png)

